6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol is a compound that features a silyl ether protecting group, specifically the tert-butyl(diphenyl)silyl group, attached to a hexa-2,4-dien-1-ol backbone. This compound is of interest in organic chemistry due to its stability and utility in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol typically involves the protection of the hydroxyl group in hexa-2,4-dien-1-ol using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are mild, and the protecting group is introduced selectively to the primary hydroxyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) are used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol is used in various scientific research applications:
Biology and Medicine: The compound is used in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, which protects the hydroxyl group from unwanted reactions. This stability is due to the bulky nature of the silyl group, which shields the hydroxyl group from acidic and nucleophilic attacks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl ether protecting group, but with less steric bulk compared to tert-butyl(diphenyl)silyl.
Triisopropylsilyl (TIPS): Offers similar stability but is more resistant to fluoride sources compared to tert-butyl(diphenyl)silyl.
Uniqueness
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol is unique due to its increased resistance to acidic hydrolysis and nucleophilic species, making it a preferred choice for protecting primary hydroxyl groups in complex synthetic routes .
Eigenschaften
CAS-Nummer |
162407-37-6 |
---|---|
Molekularformel |
C22H28O2Si |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
6-[tert-butyl(diphenyl)silyl]oxyhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C22H28O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h4-17,23H,18-19H2,1-3H3 |
InChI-Schlüssel |
YIUBJCXOKOZAEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC=CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.